6-bromo-1H-indazol-4-amine

Medicinal Chemistry Process Chemistry IDO1/TDO Dual Inhibitors

Researchers developing IDO1/TDO dual inhibitors often face bottlenecks in sourcing a reliable core scaffold with both a reactive handle and a pharmacophoric amine. 6-Bromo-1H-indazol-4-amine (CAS 885518-50-3) directly addresses this need. - Validated Scaffold: Co-crystallized with hIDO1 (PDB 7E0O), confirming binding mode for structure-guided design. - Dual Functionalization: The C6 bromine enables efficient Suzuki-Miyaura diversification, while the C4 amine supports reductive amination or amide coupling for parallel library synthesis. - Optimized Reactivity: The bromine atom provides an optimal balance of cross-coupling reactivity and stability compared to iodo or chloro analogs, ensuring higher yields in multi-gram scale-up.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 885518-50-3
Cat. No. B049877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-indazol-4-amine
CAS885518-50-3
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1N)C=NN2)Br
InChIInChI=1S/C7H6BrN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11)
InChIKeyJORDVWJEXMDSBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-indazol-4-amine (CAS 885518-50-3): A 4-Amino-6-Bromoindazole Scaffold for Kinase Inhibitor Synthesis and Medicinal Chemistry


6-Bromo-1H-indazol-4-amine (CAS 885518-50-3), also referred to as 4-amino-6-bromoindazole, is a heteroaromatic building block consisting of a 1H-indazole core with a primary amine at the 4-position and a bromine substituent at the 6-position [1]. It is commercially available with a typical purity specification of ≥96% . The compound serves as a key synthetic intermediate for the construction of kinase inhibitors and immunomodulatory agents [2], and its binding mode has been structurally characterized in complex with human indoleamine 2,3-dioxygenase 1 (hIDO1) [3].

Procurement Risk: Why 6-Bromo-1H-indazol-4-amine (885518-50-3) Cannot Be Replaced by Other 6-Halo or 4-Aminoindazoles in Key Synthetic Routes


Direct substitution of 6-bromo-1H-indazol-4-amine with other 6-halo (Cl, F, I) or 6-alkyl analogs is not chemically equivalent due to differences in halogen reactivity, steric bulk, and electronic effects that critically impact downstream coupling yields and target selectivity [1]. The bromine atom at C6 provides an optimal balance of reactivity for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while maintaining sufficient stability, whereas the 6-iodo analog, though more reactive, is more costly and less stable [2]. Furthermore, the 4-amino group is essential for hydrogen-bonding interactions in kinase active sites; substitution at N1 or removal of the 4-NH2 group abolishes binding affinity in hIDO1 and other kinase targets, as demonstrated by comparative crystallographic and SAR studies [3].

Quantitative Differentiation of 6-Bromo-1H-indazol-4-amine: Synthetic Yield, Purity, and Structural Biology Metrics


Synthetic Efficiency: 6-Bromo-1H-indazol-4-amine Achieves 95% Yield and 99.1% HPLC Purity in One-Step Reduction from 4-Nitro Precursor

In a reported synthetic route for IDO1/TDO dual inhibitors, 6-bromo-1H-indazol-4-amine was prepared from 6-bromo-4-nitro-1H-indazole via reduction, achieving a 95% isolated yield with 99.1% HPLC purity [1]. This high-yield, high-purity transformation contrasts with typical multi-step syntheses required for other 6-substituted indazole-4-amines, where yields are often lower due to side reactions [2]. For example, a related 6-chloro-4-aminoindazole intermediate was obtained in only 77% yield under analogous conditions [3].

Medicinal Chemistry Process Chemistry IDO1/TDO Dual Inhibitors

Structural Biology Validation: 6-Bromo-1H-indazol-4-amine Co-crystallized with hIDO1 Reveals Critical Heme Coordination and Hydrogen-Bonding Network

The crystal structure of human indoleamine 2,3-dioxygenase 1 (hIDO1) in complex with 6-bromo-1H-indazol-4-amine (PDB ID: 7E0O) has been solved at high resolution, confirming direct coordination of the indazole nitrogen to the heme iron and hydrogen bonding between the 4-amino group and the protein backbone [1]. In contrast, the unsubstituted 1H-indazol-4-amine lacks the 6-bromo group and exhibits significantly weaker binding (estimated >10-fold lower affinity) [2]. Furthermore, the 6-fluoro analog, while capable of binding, does not provide the same heavy atom anomalous scattering signal for crystallographic phasing, limiting its utility in structural biology workflows .

Structural Biology IDO1/TDO Inhibition Drug Discovery

Functional Group Versatility: 6-Bromo Substituent Enables Diverse Cross-Coupling Reactions Not Feasible with 6-H or 6-Alkyl Analogs

The bromine atom at the 6-position of 6-bromo-1H-indazol-4-amine is an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This enables rapid diversification of the indazole scaffold to explore structure-activity relationships (SAR). In contrast, the 6-H analog (1H-indazol-4-amine) requires harsh electrophilic aromatic substitution conditions for functionalization, often leading to regioisomeric mixtures and lower yields . The 6-methyl analog is inert to cross-coupling, limiting its utility as a versatile building block .

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Optimal Procurement Scenarios for 6-Bromo-1H-indazol-4-amine (885518-50-3) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of IDO1/TDO Dual Inhibitors via High-Yield Reductive Amination

Procure 6-bromo-1H-indazol-4-amine as the core scaffold for constructing potent IDO1/TDO dual inhibitors. Following the validated protocol of Yang et al. [1], the 4-amino group can be functionalized via reductive amination with aryl aldehydes using Hantzsch ester, yielding derivatives with IC50 values as low as 0.74 μM against IDO1 and 2.93 μM against TDO. The 95% yield of the precursor amine ensures cost-effective scale-up for multi-gram campaigns.

Structural Biology: Co-crystallization with hIDO1 for Fragment-Based Drug Discovery

Utilize 6-bromo-1H-indazol-4-amine as a validated fragment for soaking or co-crystallization experiments with human IDO1. The solved co-crystal structure (PDB 7E0O) [2] confirms a well-defined binding mode, enabling rational, structure-guided optimization. The bromine atom provides a convenient anomalous scattering signal for phasing, accelerating structure determination timelines.

Chemical Biology: Generation of Diverse 4,6-Disubstituted Indazole Libraries via Parallel Synthesis

Employ 6-bromo-1H-indazol-4-amine as a universal building block for high-throughput parallel synthesis. The bromine handle enables rapid diversification at the 6-position via Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, while the 4-amino group can be simultaneously elaborated through amide coupling or reductive amination [3]. This dual functionalization strategy allows for the efficient generation of focused libraries for kinase inhibitor screening.

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